molecular formula C15H17ClO B14640238 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-inden-1-one CAS No. 52758-52-8

6-Chloro-5-cyclohexyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14640238
CAS No.: 52758-52-8
M. Wt: 248.75 g/mol
InChI Key: OXKUWKMVTHKKBG-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclohexyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a chloro group at the 6th position and a cyclohexyl group at the 5th position on the indenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates can yield indanones, including this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclohexyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Chloro-5-cyclohexyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-cyclohexyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a chloro group and a cyclohexyl group on the indenone ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

52758-52-8

Molecular Formula

C15H17ClO

Molecular Weight

248.75 g/mol

IUPAC Name

6-chloro-5-cyclohexyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H17ClO/c16-14-9-13-11(6-7-15(13)17)8-12(14)10-4-2-1-3-5-10/h8-10H,1-7H2

InChI Key

OXKUWKMVTHKKBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C3C(=C2)CCC3=O)Cl

Origin of Product

United States

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